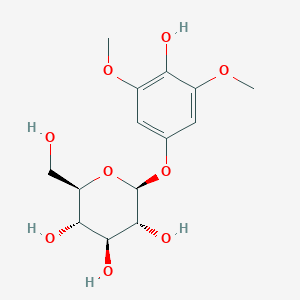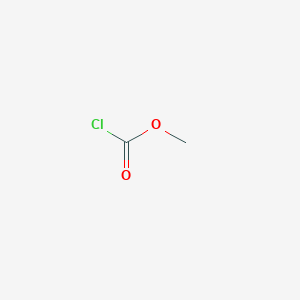![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Red prussiate CAS No. 13746-66-2](/img/structure/B43070.png)
Red prussiate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Red prussiate, or Potassium ferricyanide, is a bright red salt that contains the octahedrally coordinated [Fe (CN) 6] 3− ion . It was discovered in 1822 by Leopold Gmelin . It occurs as bright red crystals which are soluble in water .
Synthesis Analysis
Potassium ferricyanide is manufactured by passing chlorine through a solution of potassium ferrocyanide . The reaction is as follows: 2 K4[Fe (CN) 6] + Cl2 → 2 K3[Fe (CN) 6] + 2 KCl .Molecular Structure Analysis
The molecular structure of Red prussiate is K3[Fe (CN)6] . It has a complicated polymeric structure. The polymer consists of octahedral [Fe (CN) 6] 3− centers crosslinked with K+ ions that are bound to the CN ligands .Chemical Reactions Analysis
The compound is used to harden iron and steel, in electroplating, dyeing wool, as a laboratory reagent, and as a mild oxidizing agent in organic chemistry .Physical And Chemical Properties Analysis
Red prussiate appears as deep red crystals, sometimes small pellets, or orange to dark red powder . It is soluble in water and its solution shows some green-yellow fluorescence . It has a density of 1.89 g/cm3, solid . It decomposes at its boiling point .Applications De Recherche Scientifique
K3[Fe(CN)6] K_3[Fe(CN)_6] K3[Fe(CN)6]
. It has a wide range of applications in various scientific research fields. Below is a comprehensive analysis focusing on six distinct applications, each with its own detailed section.Photographic Processes
Cyanotype Photography: Potassium ferricyanide is a key component in cyanotype photography, also known as the blueprint process. This method involves coating paper with a photosensitive solution containing potassium ferricyanide and ferric ammonium citrate. When exposed to UV light, the iron compounds react to form Prussian blue, creating a stable and light-fast blue print .
Analytical Chemistry
Detection of Iron: In analytical chemistry, red prussiate is used to detect ferrous (Fe^2+) ions. The compound forms a deep blue complex known as Turnbull’s blue when it reacts with ferrous ions, which is visually identifiable and can be quantified for analytical purposes .
Antimicrobial Applications
Antimicrobial Agent: Research has shown that red prussiate can be involved in the production of red pigments from Streptomyces sp., which have antimicrobial properties. These pigments can be used against human pathogens and marine microbes, indicating a potential application in developing new antimicrobial agents .
Food Industry
Food Additive: While not a direct application of potassium ferricyanide, its relative, sodium ferrocyanide (also known as yellow prussiate), is used as an anti-caking agent in the food industry. It’s important to note that potassium ferricyanide itself is not used in food applications due to its toxicity .
Orientations Futures
Propriétés
IUPAC Name |
tripotassium;iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOPQKDHGXNCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ferricyanide | |
CAS RN |
13746-66-2 |
Source


|
| Record name | Potassium ferricyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of red prussiate of potash and how does it interact with coloring matters?
A1: Red prussiate of potash, chemically known as potassium ferricyanide, possesses the molecular formula K3[Fe(CN)6]. [, ] While the exact mechanism of its interaction with coloring matters wasn't fully elucidated in these early works, researchers observed that a mixture of red prussiate of potash and caustic alkali induced distinct changes in various dyes. [, ] For instance, it could transform indigo into isatin, highlighting its oxidizing capabilities. []
Q2: How did researchers determine the purity and concentration of red prussiate of potash solutions?
A2: Early investigations relied on titration methods to evaluate the quality of red prussiate of potash. One approach involved reacting the compound with indigo solution, using the volume required for complete bleaching as a measure of its oxidizing power and thus, its purity. [] This method showcased the practical application of the compound's chemical properties for analytical purposes.
Q3: Were there any studies exploring the broader applications of red prussiate of potash beyond its interaction with dyes?
A3: While the provided research primarily focuses on the impact of red prussiate of potash on coloring matters, one paper briefly mentions its use in photography. [] This hint suggests that researchers were already exploring its potential in diverse fields beyond dye chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

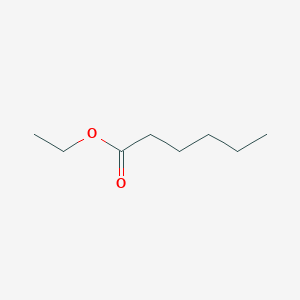
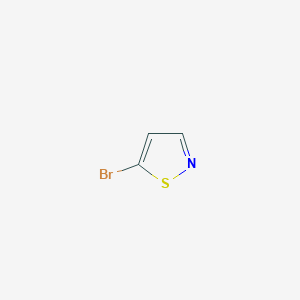

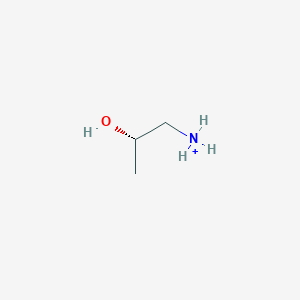
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)




